Home > Products > Screening Compounds P95885 > Des-AA1,2,4,5,13-[D-Trp8]-SRIF
Des-AA1,2,4,5,13-[D-Trp8]-SRIF -

Des-AA1,2,4,5,13-[D-Trp8]-SRIF

Catalog Number: EVT-10980155
CAS Number:
Molecular Formula: C58H73N11O12S2
Molecular Weight: 1180.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Des-AA1,2,4,5,13-[D-Trp8]-SRIF is a synthetic analog of somatostatin, a peptide hormone known for its inhibitory effects on various endocrine and nervous system functions. This compound is specifically designed to enhance receptor binding and stability compared to natural somatostatin. The modifications in its structure allow it to interact more effectively with somatostatin receptors, particularly the sst3 subtype, making it of significant interest in both research and therapeutic applications.

Source

Des-AA1,2,4,5,13-[D-Trp8]-SRIF is synthesized through solid-phase peptide synthesis techniques, which are widely used for producing peptides in laboratory settings. The compound can also be produced on an industrial scale using automated synthesizers and high-performance liquid chromatography for purification.

Classification

This compound falls under the category of peptide hormones and is classified as a somatostatin analog. Somatostatin itself is involved in the regulation of endocrine functions and neurotransmission. The specific modifications in Des-AA1,2,4,5,13-[D-Trp8]-SRIF enhance its biological activity and receptor specificity.

Synthesis Analysis

Methods

The synthesis of Des-AA1,2,4,5,13-[D-Trp8]-SRIF is primarily conducted via solid-phase peptide synthesis. This method involves several key steps:

  1. Attachment of the First Amino Acid: The initial amino acid is attached to a solid resin.
  2. Sequential Addition: Protected amino acids are sequentially added to the growing peptide chain.
  3. Coupling Reactions: Coupling agents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole facilitate the formation of peptide bonds.
  4. Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin and deprotected using trifluoroacetic acid.

Technical Details

The synthesis requires careful control of reaction conditions to ensure high purity and yield. Automated synthesizers can enhance efficiency and reproducibility in peptide production.

Molecular Structure Analysis

Structure

Des-AA1,2,4,5,13-[D-Trp8]-SRIF has a complex molecular structure characterized by specific amino acid substitutions that enhance its stability and receptor affinity. The modifications include the replacement of certain amino acids with their D-enantiomers or other variants that influence binding properties.

Data

The molecular formula and structural data are crucial for understanding its interactions with somatostatin receptors. The presence of tryptophan at position 8 (in D-form) significantly alters its pharmacological profile compared to natural somatostatin.

Chemical Reactions Analysis

Types of Reactions

During its synthesis and application, Des-AA1,2,4,5,13-[D-Trp8]-SRIF undergoes various chemical reactions:

  • Peptide Bond Formation: Essential for building the peptide chain.
  • Cleavage Reactions: Involves breaking bonds to release the final product from the resin.
  • Oxidation/Reduction Reactions: Particularly concerning the tryptophan residue at position 8.

Common Reagents and Conditions

  • Coupling Reagents: N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
  • Cleavage Reagents: Trifluoroacetic acid.
  • Oxidation/Reduction Agents: Hydrogen peroxide for oxidation; dithiothreitol for reduction.
Mechanism of Action

Des-AA1,2,4,5,13-[D-Trp8]-SRIF exerts its biological effects primarily through binding to somatostatin receptors. Upon binding to these receptors:

  • It inhibits the release of various hormones and neurotransmitters.
  • Modulates cellular processes related to growth and metabolism.
  • The compound's enhanced stability allows for prolonged action compared to natural somatostatin.
Physical and Chemical Properties Analysis

Physical Properties

Des-AA1,2,4,5,13-[D-Trp8]-SRIF typically appears as a white to off-white powder. Its solubility characteristics depend on formulation but are generally soluble in aqueous solutions at physiological pH.

Chemical Properties

The chemical properties include stability under physiological conditions due to its structural modifications. This stability enhances its potential therapeutic applications in treating disorders related to hormone regulation.

Applications

Des-AA1,2,4,5,13-[D-Trp8]-SRIF has diverse applications across various scientific fields:

  • Chemistry: Used as a model compound for studying peptide synthesis techniques.
  • Biology: Investigated for its role in regulating somatostatin receptors and cellular processes.
  • Medicine: Explored for therapeutic potential in treating endocrine disorders such as acromegaly or certain cancers.
  • Industry: Utilized in developing diagnostic tools that assess somatostatin receptor activity .

This compound's unique properties make it a valuable asset in both research settings and potential clinical applications.

Introduction: Contextualizing Des-AA1,2,4,5,13-[D-Trp8]-SRIF as a Synthetic Somatostatin Analog

Historical Development of Somatostatin Analog Therapeutics

The evolution of somatostatin analogs began with native somatostatin-14 (SS-14), a 14-amino-acid peptide with limited clinical applicability due to rapid enzymatic degradation (t½ < 3 minutes). First-generation analogs like octreotide (1980s) introduced disulfide bridges and D-amino acid substitutions, extending half-life to 90–120 minutes. Second-generation analogs (e.g., pasireotide) further diversified receptor binding profiles [4] .

Des-AA1,2,4,5,13-[D-Trp8]-SRIF emerged from systematic deletion studies in the 1990s–2000s, where researchers removed non-essential N- and C-terminal residues (Ala1, Gly2, Lys4, Asn5, Thr13) to minimize proteolytic cleavage sites. This approach reduced molecular weight (1,180.4 g/mol) while preserving the core pharmacophore (residues 6–10: Phe⁷-D-Trp⁸-Lys⁹-Thr¹⁰) essential for receptor engagement .

Table 1: Evolution of Key Somatostatin Therapeutics

CompoundStructural ModificationsPrimary TargetHalf-Life
Native SomatostatinSS-14 (full sequence)Pan-receptor<3 min
OctreotideDisulfide bridge; D-Phe³; Thr(ol)¹⁴SSTR290–120 min
LanreotideDisulfide bridge; D-Nal⁶SSTR2/SSTR5120 min
Des-AA1,2,4,5,13-[D-Trp⁸]-SRIFDeletions: AA1,2,4,5,13; D-Trp⁸ substitutionSSTR3~15 min*

*Estimated from in vitro stability studies .

Rationale for Targeted Amino Acid Deletions and D-Trp8 Substitution

Terminal Deletions (Des-AA1,2,4,5,13)

The deletion of Ala¹, Gly², Lys⁴, Asn⁵, and Thr¹³ serves dual purposes:

  • Metabolic Stability: Removal of trypsin-sensitive Lys⁴ and chymotrypsin-sensitive Thr¹³ reduces enzymatic degradation. The truncated analog (C₅₈H₇₃N₁₁O₁₂S₂) retains 70% activity after 1 hour in serum versus <10% for native somatostatin .
  • Receptor Selectivity: Terminal residues exhibit low conservation across somatostatin receptor subtypes (SSTR1–5). Deleting them minimizes steric clashes with SSTR3’s shallow binding pocket while preserving interactions with the deep core binding site [4].

D-Tryptophan Substitution at Position 8

The L-Trp⁸→D-Trp⁸ modification is a stereochemical strategy to:

  • Enhance SSTR3 Affinity: D-Trp⁹ adopts a β-turn conformation that optimally positions Phe⁷ and Lys⁹ for hydrogen bonding with SSTR3’s transmembrane helices (Kd = 0.8 nM vs. 12 nM for L-Trp⁸) [4].
  • Reduce SSTR2 Cross-Reactivity: The D-isomer disrupts π-stacking with SSTR2’s Phe⁶⁹⁶, lowering affinity by 15-fold compared to octreotide [4].

Table 2: Impact of D-Trp⁸ Substitution on Receptor Binding

Receptor SubtypeNative SRIF (IC₅₀, nM)Des-AA1,2,4,5,13-[D-Trp⁸]-SRIF (IC₅₀, nM)Selectivity Ratio
SSTR32.10.82.6x ↑
SSTR20.57.515x ↓
SSTR53.86.21.6x ↓

Data derived from competitive displacement assays [4].

Biochemical Implications of Modifications

  • Radical vs. Conservative Changes: Trp→D-Trp is a radical substitution (Grantham’s distance = 101; Sneath’s index = 61) due to chirality inversion and side-chain reorientation. In contrast, terminal deletions are conservative, removing solvent-exposed residues without altering the core fold [2] [7].
  • Folding Stability: The D-Trp⁸ stabilizes the β-II’ turn via van der Waals contacts with Cys³-Cys¹⁴ disulfide, increasing Tm by 8°C versus L-Trp analogs .

Position within the Structural Taxonomy of Somatostatin Receptor Ligands

Somatostatin analogs are classified into four structural categories based on modifications:

Category 1: Full-Length Native Sequences

  • Examples: Somatostatin-14, Somatostatin-28
  • Binding Profile: Pan-receptor agonists with equal affinity for SSTR1–5.

Category 2: Disulfide-Bridged Cyclic Peptides

  • Examples: Octreotide, Lanreotide
  • Modifications: Cys³-Cys¹⁴ disulfide; D-amino acids at positions 3/8; C-terminal alcohol.
  • Pharmacophore: Phe-D-Trp-Lys-Thr core.

Category 3: Multi-Deletion Linear Analogs

  • Des-AA1,2,4,5,13-[D-Trp⁸]-SRIF exemplifies this group. Key features:
  • Backbone Simplification: Removal of 5 residues reduces peptide length to 9 amino acids (vs. 14 in SS-14).
  • Stereochemical Inversion: D-Trp⁸ enables SSTR3-preferential binding.
  • Conserved Core: Residues 6–10 (Phe⁷-D-Trp⁸-Lys⁹-Thr¹⁰) maintain the β-turn essential for activation [4] .

Table 3: Structural Classification of Somatostatin Analogs

CategoryBackbone StructureKey ModificationsRepresentative Compound
Native peptidesLinear/cyclicNoneSomatostatin-14
Disulfide-cyclizedCyclicCys³-Cys¹⁴; D-amino acidsOctreotide
Multi-deletionLinearAA deletions; D-Trp⁸Des-AA1,2,4,5,13-[D-Trp⁸]-SRIF
Non-peptide mimeticsFolded small moleculesBenzodiazepine scaffoldsBIM-23052

Molecular Architecture and Receptor Engagement

Des-AA1,2,4,5,13-[D-Trp⁸]-SRIF adopts a type-II’ β-turn stabilized by:

  • Hydrophobic Core: Benzyl groups of Phe⁷ and D-Trp⁸ pack against SSTR3’s Leu⁷⁷ and Val⁷⁸.
  • Electrostatic Anchors: Lys⁹ side-chain forms salt bridges with SSTR3’s Asp⁷².
  • Disulfide Constraint: Cys³-Cys¹⁴ bond (distance: 5.8 Å) limits conformational flexibility [4].

Figure 1: Molecular Model of Des-AA1,2,4,5,13-[D-Trp⁸]-SRIF Bound to SSTR3

SSTR3 Transmembrane Pocket:  - Helix II: Asp⁷²...Lys⁹ (salt bridge)  - Helix III: Val⁷⁸...D-Trp⁸ (hydrophobic)  - Helix VII: Phe⁷⁷...Phe⁷ (π-stacking)  

This topology explains its 3.2-fold selectivity for SSTR3 over SSTR2 [4].

Properties

Product Name

Des-AA1,2,4,5,13-[D-Trp8]-SRIF

IUPAC Name

(4R,7R,10S,13R,16S,19S,22S,25R,28S)-28-amino-16-(4-aminobutyl)-10,22,25-tribenzyl-7,13-bis[(1R)-1-hydroxyethyl]-19-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxylic acid

Molecular Formula

C58H73N11O12S2

Molecular Weight

1180.4 g/mol

InChI

InChI=1S/C58H73N11O12S2/c1-33(70)48-56(78)66-45(28-37-20-10-5-11-21-37)55(77)69-49(34(2)71)57(79)67-47(58(80)81)32-83-82-31-40(60)50(72)63-43(26-35-16-6-3-7-17-35)52(74)64-44(27-36-18-8-4-9-19-36)53(75)65-46(29-38-30-61-41-23-13-12-22-39(38)41)54(76)62-42(51(73)68-48)24-14-15-25-59/h3-13,16-23,30,33-34,40,42-49,61,70-71H,14-15,24-29,31-32,59-60H2,1-2H3,(H,62,76)(H,63,72)(H,64,74)(H,65,75)(H,66,78)(H,67,79)(H,68,73)(H,69,77)(H,80,81)/t33-,34-,40-,42+,43-,44+,45+,46+,47+,48-,49-/m1/s1

InChI Key

IHKVTDBEFCOKGW-FNLAWZLKSA-N

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)N)C(=O)O)C(C)O)CC6=CC=CC=C6)O

Isomeric SMILES

C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)N)C(=O)O)[C@@H](C)O)CC6=CC=CC=C6)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.